molecular formula C9H12N2O3S2 B2382387 2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid CAS No. 1341986-86-4

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid

Cat. No.: B2382387
CAS No.: 1341986-86-4
M. Wt: 260.33
InChI Key: ZFMRYSRYVCPIOU-UHFFFAOYSA-N
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Description

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid is a complex organic compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring and the acetic acid moiety makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid typically involves the condensation of 2-acetylbenzimidazoles with thiourea in the presence of an acid catalyst . The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures, including NMR, HPLC, LC-MS, and UPLC analyses .

Chemical Reactions Analysis

Types of Reactions

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid is unique due to its specific structure, which combines a thiazole ring with an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[2-(1-amino-1-oxobutan-2-yl)sulfanyl-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c1-2-6(8(10)14)16-9-11-5(4-15-9)3-7(12)13/h4,6H,2-3H2,1H3,(H2,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMRYSRYVCPIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)SC1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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